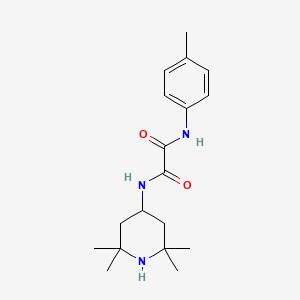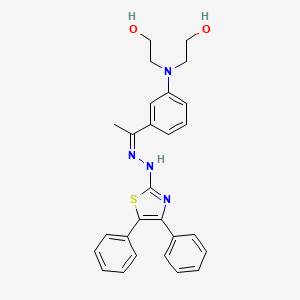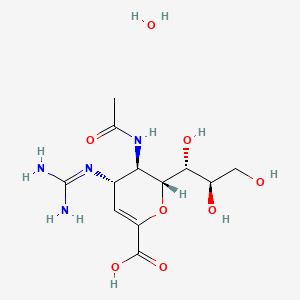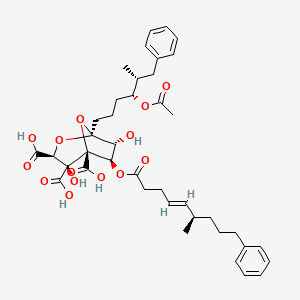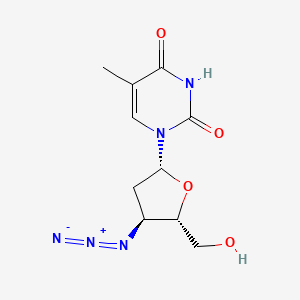![molecular formula C17H21NO B1683613 4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one CAS No. 46971-49-7](/img/structure/B1683613.png)
4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YG-19-256 is a biochemical compound known for its anticonvulsant properties. It is chemically identified as 4-(1,3,4,9b-tetrahydro-5-methyl-2H-indeno[1,2-c]pyridine-2-yl)-2-butanone methane sulphonate . This compound has been studied for its potential in treating epilepsy and other neurological disorders.
Chemical Reactions Analysis
YG-19-256 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
YG-19-256 has been extensively studied for its anticonvulsant properties. It has shown efficacy in reducing photically-induced myoclonic responses in baboons without causing acute neurological toxicity This makes it a promising candidate for the treatment of epilepsy and other seizure disorders
Mechanism of Action
The mechanism of action of YG-19-256 involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter release and inhibit abnormal neuronal firing, thereby reducing seizure activity . The exact pathways and molecular targets are still under investigation, but its efficacy in animal models suggests a significant impact on the central nervous system.
Comparison with Similar Compounds
YG-19-256 is unique compared to other anticonvulsant compounds such as diphenylhydantoin and carbamazepine. While these compounds are effective in both rodents and primates, they often produce marked neurological toxicity at doses that block seizures . In contrast, YG-19-256 has shown higher potency as an anticonvulsant in primates with minimal acute neurological toxicity . Similar compounds include:
- Diphenylhydantoin
- Carbamazepine
- Valproic acid
These compounds share some anticonvulsant properties but differ in their chemical structure and toxicity profiles.
Properties
CAS No. |
46971-49-7 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-(5-methyl-1,3,4,9b-tetrahydroindeno[1,2-c]pyridin-2-yl)butan-2-one |
InChI |
InChI=1S/C17H21NO/c1-12(19)7-9-18-10-8-15-13(2)14-5-3-4-6-16(14)17(15)11-18/h3-6,17H,7-11H2,1-2H3 |
InChI Key |
WBOBBFXICHVHHM-UHFFFAOYSA-N |
SMILES |
CC1=C2CCN(CC2C3=CC=CC=C13)CCC(=O)C |
Canonical SMILES |
CC1=C2CCN(CC2C3=CC=CC=C13)CCC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YG 19-256 YG-19-256 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


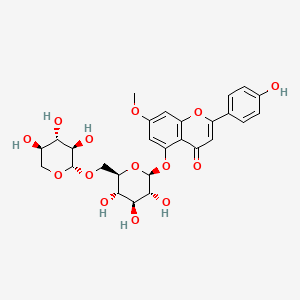
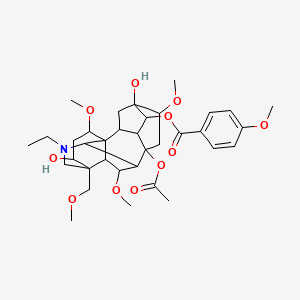
![[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B1683534.png)
